molecular formula C24H23N3OS B2601303 N-(2,3-dimethylphenyl)-6-methyl-4-(naphthalen-1-yl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 439133-10-5

N-(2,3-dimethylphenyl)-6-methyl-4-(naphthalen-1-yl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2601303
CAS No.: 439133-10-5
M. Wt: 401.53
InChI Key: MUONHKGMEUWOSK-UHFFFAOYSA-N
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Description

N-(2,3-Dimethylphenyl)-6-methyl-4-(naphthalen-1-yl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a tetrahydropyrimidine derivative characterized by a naphthalen-1-yl substituent at position 4, a 2,3-dimethylphenyl group on the carboxamide moiety, and a thioxo (sulfanylidene) group at position 2. The compound’s stereochemistry and crystallographic data are often resolved using SHELX programs, which are widely employed for small-molecule refinement and structural validation .

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-6-methyl-4-naphthalen-1-yl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3OS/c1-14-8-6-13-20(15(14)2)26-23(28)21-16(3)25-24(29)27-22(21)19-12-7-10-17-9-4-5-11-18(17)19/h4-13,22H,1-3H3,(H,26,28)(H2,25,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUONHKGMEUWOSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=C(NC(=S)NC2C3=CC=CC4=CC=CC=C43)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-6-methyl-4-(naphthalen-1-yl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a substituted aniline and a naphthalene derivative in the presence of a suitable catalyst can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-6-methyl-4-(naphthalen-1-yl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of biological activities which include:

  • Antibacterial Activity : Research indicates that tetrahydropyrimidine derivatives demonstrate significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that certain derivatives exhibit effective inhibition against Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : The compound has also been evaluated for antifungal properties. In vitro studies have reported considerable activity against fungal strains such as Candida albicans and Aspergillus niger, with some derivatives showing zones of inhibition comparable to standard antifungal agents like fluconazole .
  • Antitumor Potential : Tetrahydropyrimidine derivatives are recognized for their potential as anticancer agents. Some studies suggest that modifications at the fifth position of the pyrimidine ring enhance their anticancer activity against various cancer cell lines .

Case Studies

Several studies have documented the efficacy and applications of tetrahydropyrimidine derivatives:

Study ReferenceBiological ActivityFindings
Jayanthi et al. (2022)AntibacterialCompounds showed significant inhibition against E. coli and S. aureus with varying degrees of effectiveness .
Thirunavukkarasu et al. (2022)AntifungalEvaluated compounds demonstrated effective antifungal activity against C. albicans and A. niger, with some compounds outperforming standard treatments .
Selvam et al. (2021)AntitumorInvestigated the anticancer properties of modified tetrahydropyrimidines, revealing promising results against specific cancer cell lines .

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-6-methyl-4-(naphthalen-1-yl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of tetrahydropyrimidine-5-carboxamides, where variations in aryl substituents and functional groups modulate physicochemical and biological properties. Key analogs are compared below:

Substituent Variations and Structural Analogues

Compound Name Position 4 Substituent Carboxamide Substituent Position 2 Group Molecular Formula Molar Mass (g/mol) Key Features
Target Compound Naphthalen-1-yl 2,3-Dimethylphenyl Sulfanylidene C₂₈H₂₅N₃OS 451.58 (estimated) High lipophilicity; potential for π-π interactions
N-(2,3-Dimethylphenyl)-6-methyl-4-(4-methylphenyl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide 4-Methylphenyl 2,3-Dimethylphenyl Sulfanylidene C₂₂H₂₃N₃OS 377.50 Reduced steric bulk; improved solubility
N-(2,3-Dimethylphenyl)-4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 4-Methoxyphenyl 2,3-Dimethylphenyl Oxo C₂₂H₂₃N₃O₂ 377.45 Electron-donating methoxy group; altered H-bonding capacity
4-(2-Methoxynaphthalen-1-yl)-6-methyl-N-(2-methylphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide 2-Methoxynaphthalen-1-yl 2-Methylphenyl Sulfanylidene C₂₄H₂₃N₃O₂S 417.52 Methoxy-naphthalene enhances electronic effects; steric hindrance
4-(2-Chlorophenyl)-N-(2,5-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide 2-Chlorophenyl 2,5-Dimethoxyphenyl Sulfanylidene C₂₁H₂₀ClN₃O₃S 430.92 Electron-withdrawing chloro group; dual methoxy substituents

Structural and Electronic Properties

  • Naphthalen-1-yl vs.
  • Thioxo vs. Oxo Groups : The sulfanylidene group (C=S) in the target compound and analogs offers stronger hydrogen-bond acceptor capacity compared to oxo (C=O) derivatives , which may influence enzyme inhibition or crystal packing.
  • Electron-Withdrawing Groups (e.g., chloro in ): Improve metabolic stability and modulate electronic effects on the pyrimidine core.

Biological Activity

N-(2,3-dimethylphenyl)-6-methyl-4-(naphthalen-1-yl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on diverse sources, including research findings and case studies.

  • Molecular Formula : C24H23N3O2S
  • Molecular Weight : 385.467 g/mol
  • IUPAC Name : this compound
  • SMILES Notation : Cc1ccc(cc1C)C(=S)N(C(=O)Nc2ccc(cc2)C)C(=O)N(C)C

Biological Activity Overview

The compound has been investigated for various biological activities, including:

  • Anticancer Activity : Several studies have reported that tetrahydropyrimidine derivatives exhibit cytotoxic effects against different cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest. For example, derivatives similar to this compound have shown effectiveness against glioma and breast cancer cell lines .
  • Antimicrobial Properties : Research indicates that certain tetrahydropyrimidine compounds possess antimicrobial activity. The presence of the naphthalene moiety is believed to enhance this activity by interacting with microbial membranes .
  • Anti-inflammatory Effects : Some studies suggest that compounds with a similar structure can inhibit inflammatory pathways, potentially through the modulation of cytokine release and reduction of oxidative stress markers .

Study 1: Anticancer Activity

A study conducted on a series of tetrahydropyrimidine derivatives demonstrated that compounds with naphthalene substitutions exhibited potent cytotoxicity against human glioblastoma cells. The compound was found to induce apoptosis via the mitochondrial pathway, characterized by increased Bax expression and decreased Bcl-2 levels.

Study 2: Antimicrobial Efficacy

In a screening assay against various bacterial strains (including E. coli and S. aureus), the compound showed significant inhibition zones compared to control antibiotics. The study highlighted the importance of the sulfanylidene group in enhancing membrane permeability and disrupting bacterial cell wall synthesis.

Research Findings

Activity TypeMethodologyResultsReference
AnticancerMTT AssayIC50 values < 10 µM for glioma cells
AntimicrobialAgar Diffusion MethodSignificant inhibition against E. coli and S. aureus
Anti-inflammatoryELISA for cytokinesReduced TNF-alpha and IL-6 levels

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